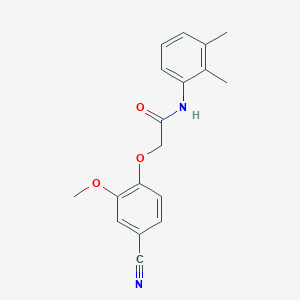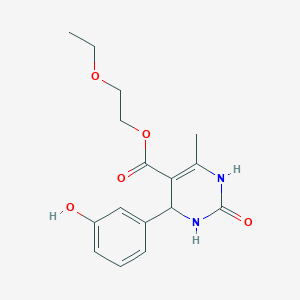
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a methoxy group, and a phenoxy group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-cyano-2-methoxyphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 2,3-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants and solvents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Using advanced purification techniques like recrystallization, chromatography, or distillation to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide: Unique due to its specific substitution pattern on the phenoxy and acetamide groups.
Other Acetamides: Compounds with similar acetamide backbones but different substituents, such as 2-(4-chloro-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide.
Phenoxy Derivatives: Compounds with similar phenoxy groups but different functional groups, such as 2-(4-cyano-2-hydroxyphenoxy)-N-(2,3-dimethylphenyl)acetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-6-15(13(12)2)20-18(21)11-23-16-8-7-14(10-19)9-17(16)22-3/h4-9H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQIEQMAYGRLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propan-2-yl 2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4947607.png)
![5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4947620.png)
![(4-chlorophenyl)[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4947628.png)
![1-methoxy-2-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B4947634.png)
![(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4947644.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4947646.png)

![potassium;N-[2-hydroxy-3-(4-methyl-2-nitrophenoxy)propyl]-N-methylsulfamate](/img/structure/B4947674.png)
![(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4947683.png)
![(3,4-dimethoxyphenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B4947688.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4947693.png)
![[1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4947700.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B4947707.png)
![N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide](/img/structure/B4947715.png)
